2-Methylsulfanylpyrimidine-4-carbaldehyde

Cytokine inhibitor synthesis IL‑12/IL‑23 pathway Patent‑validated intermediate

2‑Methylsulfanylpyrimidine‑4‑carbaldehyde (CAS 1074‑68‑6; synonyms: 2‑(methylthio)pyrimidine‑4‑carboxaldehyde, 4‑formyl‑2‑methylthiopyrimidine) is a C‑2 methylsulfanyl‑substituted, C‑4 aldehyde‑functionalised pyrimidine (C₆H₆N₂OS, MW 154.19) [REFS‑1]. The electron‑donating –SCH₃ group at position 2 and the electrophilic –CHO at position 4 create a push‑pull electronic system that differentiates this scaffold from 2‑chloro‑, 2‑methoxy‑, 5‑methyl‑ or 5‑aldehyde positional isomers [REFS‑2].

Molecular Formula C6H6N2OS
Molecular Weight 154.19 g/mol
CAS No. 1074-68-6
Cat. No. B041421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylsulfanylpyrimidine-4-carbaldehyde
CAS1074-68-6
Synonyms2-Methylsulfanylpyrimidine-4-carboxaldehyde;  2-Methylthiopyrimidine-4-carboxaldehyde
Molecular FormulaC6H6N2OS
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)C=O
InChIInChI=1S/C6H6N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3
InChIKeyQGJXHPACBLAFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylsulfanylpyrimidine-4-carbaldehyde (CAS 1074-68-6): A Dual‑Reactive Pyrimidine‑4‑carbaldehyde Building Block with Documented Biochemical Binding Activity


2‑Methylsulfanylpyrimidine‑4‑carbaldehyde (CAS 1074‑68‑6; synonyms: 2‑(methylthio)pyrimidine‑4‑carboxaldehyde, 4‑formyl‑2‑methylthiopyrimidine) is a C‑2 methylsulfanyl‑substituted, C‑4 aldehyde‑functionalised pyrimidine (C₆H₆N₂OS, MW 154.19) [REFS‑1]. The electron‑donating –SCH₃ group at position 2 and the electrophilic –CHO at position 4 create a push‑pull electronic system that differentiates this scaffold from 2‑chloro‑, 2‑methoxy‑, 5‑methyl‑ or 5‑aldehyde positional isomers [REFS‑2]. Its primary reported application is as a key intermediate in the multi‑step synthesis of cytokine synthesis inhibitors targeting IL‑12/IL‑23 pathways, where the methylsulfanyl group serves as a traceless directing/activating moiety [REFS‑3]. Additionally, the compound itself has been co‑crystallised in the APC‑Asef protein–protein interaction inhibitor complex (PDB 8GSJ, resolution 2.10 Å) and exhibits measurable biochemical binding (IC₅₀ = 21.9 μM) [REFS‑4].

Why 2‑Methylsulfanylpyrimidine‑4‑carbaldehyde Cannot Be Interchanged with Other Pyrimidine‑4‑carbaldehyde Isomers or C‑2 Analogs


Positional isomerism and C‑2 substituent identity fundamentally alter the electronic landscape, nucleophilic displacement chemistry, and biological target engagement of pyrimidine‑4‑carbaldehydes. The methylsulfanyl (–SCH₃) group at position 2 provides a unique combination of moderate electron donation (σₚ ≈ −0.02) and substantial polarisability that is absent in 2‑chloro (σₚ ≈ +0.23, electron‑withdrawing) or 2‑methoxy (σₚ ≈ −0.27, stronger donation) analogs, modulating both the electrophilicity of the C‑4 aldehyde for condensation reactions and the C‑2 position for nucleophilic aromatic substitution (SNAr) [REFS‑1]. In the context of cytokine inhibitor synthesis (e.g., WO 2006/009734), the –SCH₃ group acts as a chemoselective leaving group for subsequent amine displacement—a reactivity profile that 2‑Cl analogs may also provide but with markedly different kinetics and by‑product profiles [REFS‑2]. Furthermore, the compound’s demonstrated occupancy in the APC‑Asef co‑crystal (PDB 8GSJ) relies on specific hydrogen‑bonding and hydrophobic contacts that would not be conserved by the 2‑OCH₃ or 2‑H congeners, making direct substitution by these analogs invalid for structure‑based design programs [REFS‑3].

Quantitative Procurement‑Relevant Evidence for 2‑Methylsulfanylpyrimidine‑4‑carbaldehyde vs. Closest Pyrimidine‑4‑carbaldehyde Analogs


Docuƈented Utility as a Direct Intermediate for IL‑12/IL‑23 Cytokine Synthesis Inhibitors – Patent‑Validated Synthetic Role Not Demonstrated for 2‑Methoxy or 2‑Chloro Analogs

Patent WO 2006/009734 A1 explicitly employs 2‑(methylthio)pyrimidine‑4‑carboxaldehyde as the starting material for constructing IL‑12/IL‑23/IL‑27 cytokine synthesis inhibitors, with the –SCH₃ group serving as a chemoselective leaving group for late‑stage amine diversification [REFS‑1]. An alternative patent procedure (US 5,977,103, SmithKline Beecham) reports the same compound being prepared in 97 % yield from its dimethyl acetal precursor under acidic hydrolysis, which is then carried forward without further purification into the inhibitor assembly sequence [REFS‑2]. Comparable patent‑exemplified use of 2‑chloropyrimidine‑4‑carbaldehyde or 2‑methoxypyrimidine‑4‑carbaldehyde as direct intermediates in the same IL‑12/IL‑23 inhibitor chemotype has not been identified in the public patent record [REFS‑3].

Cytokine inhibitor synthesis IL‑12/IL‑23 pathway Patent‑validated intermediate pyrimidine building block

APC‑Asef Protein–Protein Interaction Biochemical Activity – Quantified Binding with Structural Validation Absent for 2‑Chloro and 2‑Methoxy Analogs

In a fluorescence polarisation assay measuring inhibition of the APC‑Asef protein–protein interaction, 2‑methylsulfanylpyrimidine‑4‑carbaldehyde demonstrated an IC₅₀ of 21.9 μM (2.19 × 10⁴ nM) [REFS‑1]. The binding mode has been validated by X‑ray crystallography at 2.10 Å resolution, where the compound occupies the APC binding pocket as a non‑polymer component (ligand ID K8C, PDB 8GSJ) [REFS‑2]. No equivalent biochemical IC₅₀ value or co‑crystal structure has been reported in the PDB or BindingDB for 2‑chloropyrimidine‑4‑carbaldehyde or 2‑methoxypyrimidine‑4‑carbaldehyde against the APC‑Asef target, indicating that protein target engagement data for these comparators is absent [REFS‑3].

APC‑Asef PPI inhibition fluorescence polarization X‑ray crystallography oncology target biochemical IC₅₀

Synthetic Yield Variability Across Patent Methods – A Procurement‑Critical Parameter for Cost‑of‑Goods Estimation

Two distinct patent‑derived synthetic protocols yield dramatically different outcomes for the same transformation. In WO 2006/009734, hydrolysis of 4‑(dimethoxymethyl)‑2‑(methylthio)pyrimidine with 1.2 N HCl at 60 °C followed by neutralisation and extraction gives only 34 % yield (14.2 g from 41.5 g theoretical) [REFS‑1]. In contrast, US 5,977,103 reports that treatment of the identical dimethyl acetal precursor with 3 N HCl in ethyl acetate at 48 °C, followed by basification, extraction, and silica filtration, provides 97 % yield (7.49 g from 9.96 g starting material) [REFS‑2]. This nearly three‑fold difference in isolated yield—potentially attributable to aldehyde stability under the more forcing aqueous conditions of the WO procedure—has direct implications for the procurement cost per unit mass of the final downstream inhibitor, making the choice of synthetic route a critical factor in bulk purchasing decisions [REFS‑3].

synthetic yield cost‑of‑goods process chemistry patent methodology multi‑gram synthesis

Analytical QC Specification – Purity and Melting Point as Procurement Gate‑Keeping Parameters

Commercially, TCI supplies 2‑(methylthio)pyrimidine‑4‑carbaldehyde at a guaranteed purity of >96.0 % by GC and qNMR with a melting point range of 66.0–70.0 °C [REFS‑1]. AKSci lists a specification of 98 % (GC) [REFS‑2]. In contrast, 2‑chloropyrimidine‑4‑carbaldehyde is marketed at 98 % purity (AKSci) but with a markedly higher melting point (noted as a solid at room temperature, but specific mp data are less commonly disclosed), and 2‑methoxypyrimidine‑4‑carbaldehyde is typically supplied at 95–98 % (AKSci, Bide Pharm) [REFS‑3]. The moderate melting point of 2‑methylsulfanylpyrimidine‑4‑carbaldehyde (66–70 °C) facilitates handling as a crystalline solid at ambient laboratory temperatures while allowing melt‑based purification or formulation approaches that would be more challenging for lower‑melting or liquid analogs [REFS‑4].

purity specification melting point GC‑qNMR quality control procurement acceptance criteria

CYP450 Enzyme Inhibition Profile – Low Micromolar Activity Suggesting Manageable DDI Risk for Downstream Compounds

In a fluorescence‑based CYP450 inhibition assay using pooled human liver microsomes with NADPH, 2‑methylsulfanylpyrimidine‑4‑carbaldehyde exhibited an IC₅₀ of 10.0 μM (1.00 × 10⁴ nM) [REFS‑1]. This value is approximately equipotent to the compound’s APC‑Asef biochemical IC₅₀ (21.9 μM), suggesting that the free aldehyde form possesses broadly reactive potential that could extend to cytochrome P450 enzymes. While no direct CYP450 comparison data exist for 2‑chloro‑ or 2‑methoxypyrimidine‑4‑carbaldehyde in the same microsomal system, the 10 μM CYP450 IC₅₀ of the target compound can serve as a class‑level benchmark: pyrimidine‑4‑carbaldehyde derivatives with an electron‑donating substituent at C‑2 generally exhibit moderate CYP450 inhibition that can be mitigated in downstream lead optimisation through prodrug strategies or structural elaboration of the aldehyde moiety [REFS‑2].

CYP450 inhibition drug‑drug interaction liver microsomes ADME safety profiling

Optimal Research and Industrial Application Contexts for 2‑Methylsulfanylpyrimidine‑4‑carbaldehyde (CAS 1074‑68‑6)


Medicinal Chemistry: Synthesis of IL‑12/IL‑23 Pathway Cytokine Inhibitors

Leverage the patent‑validated role of 2‑methylsulfanylpyrimidine‑4‑carbaldehyde as the direct starting aldehyde for constructing N‑substituted pyrimidine cytokine synthesis inhibitors (WO 2006/009734, US 5,977,103) [REFS‑1]. The –SCH₃ group serves as a chemoselective leaving group for late‑stage amine displacement, a feature not validated in the same chemotype for 2‑Cl or 2‑OMe analogs. For cost‑sensitive programs, selecting the higher‑yielding synthetic protocol (97 % by the US patent method vs. 34 % by the WO method) can more than halve the cost per gram of the downstream inhibitor [REFS‑2].

Chemical Biology: APC‑Asef Protein–Protein Interaction Probe Development

Use the compound as a structurally validated starting fragment for developing APC‑Asef PPI inhibitors, capitalising on the co‑crystal structure (PDB 8GSJ, 2.10 Å) and the biochemical IC₅₀ of 21.9 μM [REFS‑3]. This provides a direct structure‑based design entry point that 2‑chloro‑ and 2‑methoxypyrimidine‑4‑carbaldehyde currently lack, as no equivalent PDB entries or biochemical data are available for those analogs against APC‑Asef. Procurement of gram quantities from vendors with rigorous analytical QC (≥96 % purity, mp verification) ensures reproducibility in follow‑up SAR studies [REFS‑4].

Process Chemistry: Route Scouting and Cost‑of‑Goods Optimisation for Multi‑Gram to Kilogram Campaigns

Directly compare the two patent‑derived hydrolysis protocols (WO 2006/009734 at 34 % yield vs. US 5,977,103 at 97 % yield) during route scouting [REFS‑1]. The almost three‑fold yield differential has a linear impact on raw material cost per kilogram of product. Process chemists should note that the US patent’s milder conditions (EtOAc co‑solvent, lower temperature) are not only higher‑yielding but also generate fewer aqueous acidic waste streams, aligning with green chemistry principles for scale‑up [REFS‑2].

ADME/Tox Screening: Early CYP450 Liability Assessment for Aldehyde‑Containing Lead Series

Employ the available CYP450 inhibition data (IC₅₀ = 10.0 μM in pooled human liver microsomes) [REFS‑5] as a class‑level benchmark when profiling novel pyrimidine‑4‑carbaldehyde‑derived compound libraries. The moderate CYP450 inhibitory activity indicates that the free aldehyde form may require masking (e.g., as an acetal prodrug) before in vivo pharmacokinetic studies—a consideration that should be factored into procurement volumes and synthetic planning from the outset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylsulfanylpyrimidine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.